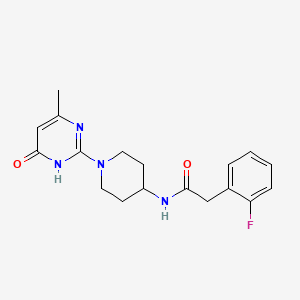

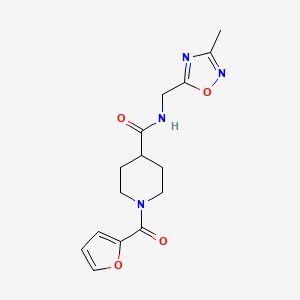

![molecular formula C7H4Cl2N2O B3004211 4,6-Dichloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one CAS No. 1260672-68-1](/img/structure/B3004211.png)

4,6-Dichloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, involves a sodium borohydride reduction of a pyrrolopyridinium salt followed by debenzylation with hydrogen over palladium on carbon . Another paper describes a one-pot, three-component approach to synthesize 4,7-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives, which involves the reaction of N-substituted 5-amino-3-cyanopyrroles with carbonyl and active methylene compounds under mild conditions . These methods could potentially be adapted for the synthesis of 4,6-Dichloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one.

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives is characterized by a fused pyrrole and pyridine ring. In the case of 4,6-dichloro substitution, the presence of chlorine atoms is likely to influence the electronic properties of the molecule. The anion-anion assembly paper discusses the formation of pyrrole anion dimers, which suggests that the pyrrole moiety can participate in hydrogen bonding and may form supramolecular structures .

Chemical Reactions Analysis

The reactivity of pyrrolopyridine derivatives can vary depending on the substitution pattern. For example, the synthesis of 4-[1-(3-Chlorophenyl)-3-(pyren-1-yl)-1H-pyrazol-4-yl]-6-(substituted phenyl)-1,2-dihydro-2-oxo(imino)pyridine-3-carbonitriles involves a reaction of a pyrazole derivative with ethanones and cyanoacetate or malononitrile . The reactivity of 1,4-dihydropyrrolo[3,2-b]pyrroles, which are related to the compound of interest, is reviewed with an emphasis on electrophilic aromatic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives can be quite diverse. The paper on 1,4-dihydropyrrolo[3,2-b]pyrroles and their π-expanded analogues discusses the optical, electrochemical, and other physicochemical properties of these compounds, noting strong fluorescence in solution and solid state . These properties are indicative of the potential for 4,6-Dichloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one to exhibit interesting electronic and optical behavior.

Applications De Recherche Scientifique

Synthesis of Pyrrolo[3,2-c]pyridin-4-one Derivatives

Li, Fan, Qi, and Zhang (2020) described a method for the synthesis of poly-substituted pyrrolo[3,2-c]pyridin-4-one derivatives. This process involves a four-component, two-step reaction and is metal-free, highlighting its efficiency and broad substrate scope (Li, Fan, Qi, & Zhang, 2020).

Characterization and Reactivity Study

Murthy et al. (2017) synthesized a derivative, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, and investigated its properties including vibrational spectra, NMR chemical shifts, and its potential in non-linear optics (Murthy et al., 2017).

Electrochemical and Carrier Transport Properties

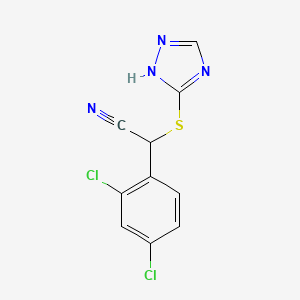

Zhou et al. (2019) studied the electrochemical properties, self-assembly behavior, and carrier transport properties of nitrogen-embedded small molecules synthesized from 4,6-dichloro-1-(2-ethylhexyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione. They found that these molecules exhibited typical n-channel transport characteristics (Zhou et al., 2019).

Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives

Wójcicka and Redzicka (2021) reviewed studies on the biological activity of pyrrolo[3,4-c]pyridines, finding that these derivatives have been studied as agents for treating diseases of the nervous and immune systems, and possess analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).

Fluorescent Chemosensor for Iron Ions

Maity et al. (2018) developed new fluorophores based on the 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione moiety, which showed high selectivity for Fe3+/Fe2+ cation. These compounds were applied for imaging Fe3+ in living HepG2 cells (Maity et al., 2018).

Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles

Tasior et al. (2020) optimized the synthesis of multifunctional 1,4-dihydro-pyrrolo[3,2-b]pyrroles, a process that enables the addition of various substituents to the pyrrolo[3,2-b]pyrrole core, leading to materials with diverse photophysical properties (Tasior et al., 2020).

Propriétés

IUPAC Name |

4,6-dichloro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2O/c8-5-2-4-3(7(9)11-5)1-6(12)10-4/h2H,1H2,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDZDOYUQMWZJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N=C(C=C2NC1=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

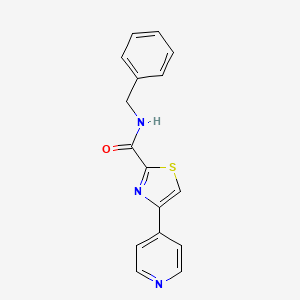

![2,4-Diphenyl-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine](/img/structure/B3004131.png)

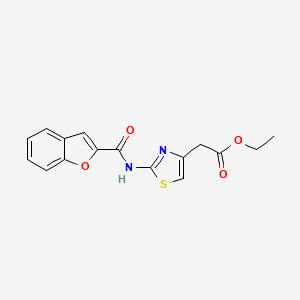

![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B3004132.png)

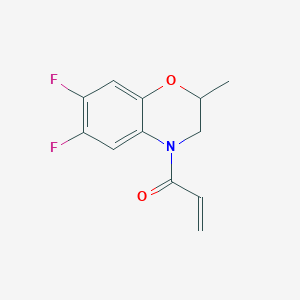

![2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5,7-dimethylbenzo[d]thiazole](/img/structure/B3004142.png)

![5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindoline](/img/structure/B3004148.png)

![6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3004150.png)

![5-(3-Morpholin-4-yl-3-oxopropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B3004151.png)